Bienvenue dans la boutique en ligne BenchChem!

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Chiral building block Stereoselective synthesis Asymmetric catalysis

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is a chiral, non-racemic, cis-configured 1,3-amino alcohol building block characterized by a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a primary amino (-NH₂) group at position 3. It is part of a broader family of 3-amino-1-(trifluoromethyl)cyclohexanol stereoisomers, each assigned distinct CAS numbers reflecting their specific absolute configuration, and is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs where stereochemically defined, fluorinated, saturated cyclic scaffolds are required to modulate molecular properties such as lipophilicity, metabolic stability, and three-dimensional shape.

Molecular Formula C7H12F3NO
Molecular Weight 183.17
CAS No. 1932101-55-7
Cat. No. B3112911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol
CAS1932101-55-7
Molecular FormulaC7H12F3NO
Molecular Weight183.17
Structural Identifiers
SMILESC1CC(CC(C1)(C(F)(F)F)O)N
InChIInChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m1/s1
InChIKeyIJUVZQHBPFIBHU-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol (CAS 1932101-55-7): A Defined cis-1,3-Amino Alcohol Chiral Building Block for Stereochemically Demanding Syntheses


(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol is a chiral, non-racemic, cis-configured 1,3-amino alcohol building block characterized by a cyclohexane ring substituted with a trifluoromethyl (-CF₃) group at position 1 and a primary amino (-NH₂) group at position 3 [1]. It is part of a broader family of 3-amino-1-(trifluoromethyl)cyclohexanol stereoisomers, each assigned distinct CAS numbers reflecting their specific absolute configuration, and is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery programs where stereochemically defined, fluorinated, saturated cyclic scaffolds are required to modulate molecular properties such as lipophilicity, metabolic stability, and three-dimensional shape [2].

Why (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol Cannot Be Replaced by Generic 3-Amino-1-(trifluoromethyl)cyclohexanol or Other Aminocyclohexanol Isomers in Rigorous Scientific Workflows


In procurement for stereochemically sensitive applications, generic substitution of (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol with an unspecified stereoisomer pool or a different regioisomer (e.g., 4-amino or 2-amino derivatives) is scientifically invalid. The four possible 3-amino-1-(trifluoromethyl)cyclohexanol stereoisomers—(1R,3R) [CAS 1932101-55-7], (1S,3S) [CAS 2664977-43-7], (1R,3S) [CAS 1932511-09-5], and (1S,3R)—are chemically distinct entities with different absolute configurations and are sold as separate products with different CAS numbers, purity profiles, and pricing structures . The cis-(1R,3R) and cis-(1S,3S) isomers are enantiomers of each other, while the cis-(1R,3S) isomer is a diastereomer, each possessing unique three-dimensional arrangements of the amino and trifluoromethyl groups that directly influence molecular recognition, binding interactions, and downstream synthetic outcomes [1]. Furthermore, the requirement for a 1,3-aminocyclohexanol scaffold in specific reaction chemistries, such as Grob fragmentation-based bioorthogonal cleavage, renders the 1,2- and 1,4-aminocyclohexanol regioisomers completely non-functional as surrogates [2].

(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity and Absolute Configuration: (1R,3R) vs. (1S,3S) and (1R,3S) Diastereomers

The (1R,3R) stereoisomer is uniquely identified by CAS 1932101-55-7 and exhibits a cis configuration wherein both the hydroxyl and amino substituents are on the same face of the cyclohexane ring. This configuration is distinct from the (1S,3S) enantiomer (CAS 2664977-43-7, PubChem CID 52420935), which has the opposite chirality at both centers, and the (1R,3S) diastereomer (CAS 1932511-09-5), which has a trans relationship between the substituents [1]. All three compounds share identical molecular weight (183.17 g/mol), molecular formula (C₇H₁₂F₃NO), and computed XLogP3 (0.9), but differ fundamentally in their three-dimensional spatial arrangement of functional groups [1][2]. For the (1R,3R) isomer, the isomeric SMILES notation is C1C[C@H](C[C@](C1)(C(F)(F)F)O)N, while the (1S,3S) isomer is denoted as C1C[C@@H](C[C@@](C1)(C(F)(F)F)O)N, confirming the enantiomeric relationship [1][2]. No quantitative enantiospecific biological potency data (e.g., IC₅₀ ratios) distinguishing these isomers in a defined assay system was identified during evidence gathering, which constitutes a significant evidence gap for this compound class [3].

Chiral building block Stereoselective synthesis Asymmetric catalysis

Procurement Cost Differential: (1R,3R) vs. (1S,3S) vs. (1R,3S) Stereoisomers from a Common Commercial Vendor

A direct head-to-head price comparison from Shanghai Aladdin Biochemical Technology Co., Ltd. shows that the (1R,3R) isomer (Item A631073) is offered at $254.90 per 100 mg (≥97% purity), while the enantiomeric (1S,3S) isomer (Item A633272) is listed at $1,343.90 per 1 g, and the diastereomeric rel-(1R,3S) isomer (CAS 1820746-53-9, Item C630690) is listed at $193.90 per 100 mg but with an 8-12 week availability lead time . On a per-gram basis, the (1R,3R) isomer is offered at $1,222.90/g vs. $1,343.90/g for the (1S,3S) isomer, representing a price premium of approximately 10% for the (1S,3S) enantiomer . The (1R,3S) diastereomer exhibits significantly higher pricing in other Chinese vendor listings (approximately 12,222 CNY/g from some catalog sources), though direct head-to-head Aladdin pricing for that specific diastereomer is limited . These cost differentials reflect differences in synthetic accessibility, demand volume, and enantioselective synthesis complexity for each stereoisomer [1].

Procurement economics Cost-per-experiment analysis Lead optimization budget

Computed Physicochemical Properties: cis-3-Amino-1-(trifluoromethyl)cyclohexanol vs. cis-4-Amino-1-(trifluoromethyl)cyclohexanol Regioisomer

Computed physicochemical properties from PubChem reveal that (1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol (XLogP3 = 0.9, TPSA = 46.3 Ų) shares identical computed XLogP3 and TPSA with the (1S,3S) enantiomer and the mixed 3-amino-1-(trifluoromethyl)cyclohexanol isomer pool (CID 50989727, XLogP3 = 0.9) [1][2]. The XLogP3 value of 0.9 places this compound within the favorable range (0-3) for oral absorption via passive diffusion [3]. In comparison, trans-4-amino-1-(trifluoromethyl)cyclohexanol (CAS 1408075-09-1) also reports an XLogP3 of 0.9, indicating that the shift from position 3 to position 4 does not alter the computed overall lipophilicity at this level of modeling; however, the spatial orientation of the hydrogen bond donor/acceptor groups differs, which may affect intramolecular hydrogen bonding and target engagement in ways not captured by simple 2D descriptors . Experimental logP/logD data specifically for the (1R,3R) isomer has not been identified in the public literature, representing an evidence gap [4].

Lipophilicity Drug-likeness CNS MPO scoring

Structural Requirement for 1,3-Aminocyclohexanol Scaffold in Grob Fragmentation-Based Bioorthogonal Linker Chemistry

The self-immolative bioorthogonal cleavable linker described by Ferhati et al. (2021) is explicitly derived from 1,3-aminocyclohexanols and relies on the 1,3-relationship between the amino and hydroxy groups for Grob fragmentation to occur [1]. The fragmentation mechanism involves a concerted bond cleavage that releases a sulfonate-containing payload, and the reaction rate is modulated by the amine pKa [1]. This fragmentation was demonstrated to proceed under physiological conditions in living cells, highlighting the bioorthogonal applicability of this scaffold [1]. The 1,2-aminocyclohexanol and 1,4-aminocyclohexanol regioisomers cannot undergo the same Grob fragmentation mechanism due to the absence of the requisite 1,3-geometry for the concerted cleavage pathway [1]. While the publication by Ferhati et al. does not explicitly name (1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol as the employed scaffold, the structural requirement for a 1,3-aminocyclohexanol core establishes this compound class as the relevant building block [2]. Quantitative fragmentation rate data or payload release kinetics specifically for the (1R,3R) vs. (1S,3S) enantiomers were not reported, constituting an evidence gap [3].

Bioorthogonal chemistry Self-immolative linker Drug delivery

Conformational Behavior of cis-3-Amino-1-(trifluoromethyl)cyclohexanol Derivatives: Axial Amine Preference vs. Non-Fluorinated Analogs

Jones et al. (2016) demonstrated that the cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives display an unusual conformational behavior in both solution-phase and the solid-state, where the amino group preferentially adopts an axial conformation [1]. This is in contrast to the typical conformational preference of cyclohexane derivatives where bulky substituents favor equatorial positions. The axial amine conformation in the cis-1,3-substituted system is influenced by intramolecular hydrogen bonding between the hydroxyl and amino groups and by the steric and electronic effects of the geminal trifluoromethyl group at position 1 [1]. This conformational tendency is not generalizable across all 3-amino-1-substituted cyclohexanol analogs; the corresponding methyl-substituted analog (dibenzylamino-1-methylcyclohexanol) exhibits different conformational preferences, underscoring the importance of the trifluoromethyl group in modulating the scaffold's three-dimensional shape [1]. While this study was conducted on N,N-dibenzyl protected derivatives rather than the free amine, the conformational principles are directly relevant to understanding the behavior of the (1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol scaffold in downstream applications [2].

Conformational analysis Structure-activity relationship Scaffold design

Procurement-Relevant Application Scenarios for (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol Based on Quantitative Differentiation Evidence


Chiral Lead Optimization Programs Requiring a Defined cis-1,3-Amino Alcohol Pharmacophore with Cost-Effective Multi-Gram Access

In early-stage medicinal chemistry campaigns where the target binding site accommodates the (1R,3R) configuration, this isomer provides a financially accessible entry point to the cis-3-amino-1-(trifluoromethyl)cyclohexanol scaffold. At $1,222.90/g from Aladdin (item A631073), it is approximately 10% less expensive than the (1S,3S) enantiomer and dramatically cheaper than the (1R,3S) diastereomer, which can exceed $12,000/g from some vendors . This cost advantage is amplified when scaling to multi-gram quantities for in vivo pharmacokinetic studies or preliminary toxicology assessments. The defined absolute configuration ensures synthetic reproducibility and meaningful interpretation of structure-activity relationships, avoiding the confounding effects of racemic or diastereomeric mixtures [1].

Development of Grob Fragmentation-Based Bioorthogonal Linker Systems or Prodrug Activation Strategies

The 1,3-aminocyclohexanol scaffold, of which (1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol is a specific stereoisomer, is the mechanistically required core structure for self-immolative linkers based on the Grob fragmentation reaction . Researchers developing conditionally cleavable prodrugs, antibody-drug conjugate (ADC) linkers, or bioorthogonal release systems should procure this regioisomeric scaffold specifically, as 1,2- or 1,4-aminocyclohexanols are chemically incompetent for the concerted fragmentation pathway that releases the payload . The amine pKa of the (1R,3R) isomer can be tuned through N-derivatization to control fragmentation kinetics at the targeted pH (e.g., the slightly acidic tumor microenvironment) . Where enantiomerically pure linker building blocks are not strictly required for the fragmentation mechanism, the (1R,3R) isomer serves as a cost-efficient and well-characterized representative of the 1,3-aminocyclohexanol class [1].

Azaspirocyclic and Bridged Bicyclic Compound Synthesis Using a Chiral Cyclohexanol Template

The (1R,3R) stereochemistry provides a defined spatial relationship between the amino and hydroxyl functional groups, enabling stereoselective cyclization reactions to produce azaspirocycles, amidine-fused bicycles, and other conformationally constrained heterocyclic systems . The trifluoromethyl group at position 1 not only enhances metabolic stability but also, as demonstrated by Jones et al. (2016), induces an axial conformational preference for the cis-3-amino substituent, which may facilitate specific cyclization trajectories not accessible from non-fluorinated or regioisomeric cyclohexanol derivatives [1]. This scenario is particularly relevant for fragment-based drug discovery (FBDD) programs seeking to incorporate three-dimensional, sp³-rich, fluorinated scaffolds into lead compounds to improve Fsp³ character and drug-like properties [1].

Enantiomer-Specific Biological Target Engagement Studies Where (1R,3R) vs. (1S,3S) Differentiation is Hypothesis-Driven

In target-based screening or biophysical binding studies where the chirality of the ligand is hypothesized to influence target engagement, the (1R,3R) isomer can be directly compared with its enantiomer (1S,3S, CAS 2664977-43-7) to determine enantiospecific binding affinities . While no published enantiospecific potency data exist for this compound class, the availability of both enantiomers as distinct commercial products (with separate CAS numbers and defined stereochemistry) enables such head-to-head profiling by the research team [1]. The use of the individually resolved enantiomers—rather than a racemic mixture or an undefined stereoisomer pool—is essential for generating interpretable structure-activity data that can guide further optimization of the chiral lead series .

Quote Request

Request a Quote for (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.